molecular formula C16H21N3O6 B5306603 N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate

N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate

Cat. No. B5306603
M. Wt: 351.35 g/mol
InChI Key: WFRZIDGQWKVUFH-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. This compound has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, pain, and neurodegenerative diseases.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate works by inhibiting the enzyme adenosine kinase, which is involved in the metabolism of the neurotransmitter adenosine. By inhibiting this enzyme, this compound increases the levels of adenosine in the brain, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of the neurotransmitter dopamine in the brain, which may be related to its potential use in treating addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate its use in experiments.

Future Directions

There are many potential future directions for research on N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate. One area of interest is in its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective inhibitors of adenosine kinase that do not have off-target effects. Finally, studies could investigate the long-term effects of this compound on neuronal function and behavior.

Synthesis Methods

N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxylic acid with morpholine, followed by acylation and cyclization reactions. The final product is obtained as a white crystalline solid.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that this compound was effective in reducing seizures in animal models of epilepsy, suggesting that it may be a useful treatment for this condition.

properties

IUPAC Name

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.C4H4O4/c16-12(11-3-1-2-4-13-11)14-5-6-15-7-9-17-10-8-15;5-3(6)1-2-4(7)8/h1-4H,5-10H2,(H,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRZIDGQWKVUFH-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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